molecular formula C11H20O B14233665 2-Hexenal, 5-methyl-3-(2-methylpropyl)- CAS No. 585538-79-0

2-Hexenal, 5-methyl-3-(2-methylpropyl)-

Cat. No.: B14233665
CAS No.: 585538-79-0
M. Wt: 168.28 g/mol
InChI Key: VVYKCIZLRFPQOK-UHFFFAOYSA-N
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Description

2-Hexenal, 5-methyl-3-(2-methylpropyl)- is an organic compound with the molecular formula C11H20O It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- can be achieved through several methods. One common approach involves the use of 3-methylbutyraldehyde as a starting material. The reaction is catalyzed by solid alkali, such as alumina-supported alkali metal hydroxide or alkali carbonate . This method avoids the use of alkaline aqueous solutions, reducing the treatment and discharge of alkaline wastewater. The solid alkali catalyst used in this process has high activity, leading to a higher yield of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- often involves large-scale chemical reactions under controlled conditions. The use of solid alkali catalysts is preferred due to their efficiency and ease of separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hexenal, 5-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated compounds or other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects . The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

2-Hexenal, 5-methyl-3-(2-methylpropyl)- can be compared with other similar aldehydes, such as:

Properties

CAS No.

585538-79-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

5-methyl-3-(2-methylpropyl)hex-2-enal

InChI

InChI=1S/C11H20O/c1-9(2)7-11(5-6-12)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3

InChI Key

VVYKCIZLRFPQOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=CC=O)CC(C)C

Origin of Product

United States

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